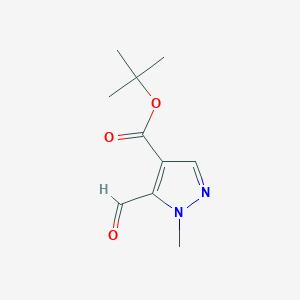

tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound used in research and industry. It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrazole compounds like tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

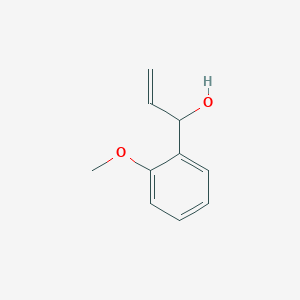

The molecular formula of tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is C10H14N2O3 . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

Tert-butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate has a molecular weight of 210.23 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Indiacen A and Indiacen B Precursor : tert-Butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate serves as a potential precursor for synthesizing biologically active natural products like Indiacen A and Indiacen B . These compounds may have therapeutic applications, and understanding their synthesis pathways is crucial for drug development.

Pyrazole Derivatives Synthesis

- One-Pot Method : Researchers have devised a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids. tert-Butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate could be a valuable starting material in such syntheses . Pyrazoles find applications in pharmaceuticals, agrochemicals, and materials science.

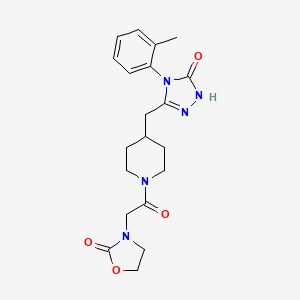

Triazole Derivatives Synthesis

- 1,4,5-Trisubstituted 1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates : A novel methodology allows the one-step synthesis of 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates. This method involves reducing the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride. These triazole derivatives may have diverse applications, including bioactive compounds and materials .

Indole Derivatives Synthesis

- Fischer Indole Synthesis : tert-Butyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate can participate in the Fischer indole synthesis. For instance, it can lead to the formation of tricyclic indoles, which can serve as building blocks for more complex structures. Indole derivatives find use in medicinal chemistry, natural product synthesis, and materials science .

Amine Derivatives Synthesis

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine : A solvent-free condensation/reduction reaction sequence starting from tert-butyl 1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde yields this compound. Amine derivatives play essential roles in pharmaceuticals, agrochemicals, and organic synthesis .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 5-formyl-1-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-5-11-12(4)8(7)6-13/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPWESSRZBFBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N(N=C1)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2387784.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid](/img/structure/B2387793.png)

![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2387796.png)

![tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate](/img/structure/B2387797.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;dihydrochloride](/img/structure/B2387798.png)

![(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/no-structure.png)